N'-[2-(2,5-dimethyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(2,5-dimethyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,5-dimethyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide typically involves the reaction of 2,5-dimethylindole with acetic anhydride to form the acetylated indole intermediate. This intermediate is then reacted with pyridine-2-carbohydrazide under specific conditions to yield the final product . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,5-dimethyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized indole derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
N’-[2-(2,5-dimethyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(2,5-dimethyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The indole moiety plays a crucial role in binding to multiple receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also feature an indole moiety and have been studied for their inhibitory effects on tubulin polymerization.
Indole-3-acetic acid: A plant hormone with a similar indole structure, known for its role in plant growth and development.
Uniqueness
N’-[2-(2,5-dimethyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide is unique due to its specific combination of an indole moiety with a pyridine-2-carbohydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H18N4O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N'-[2-(2,5-dimethyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C18H18N4O2/c1-11-6-7-15-14(9-11)13(12(2)20-15)10-17(23)21-22-18(24)16-5-3-4-8-19-16/h3-9,20H,10H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
MUQQLQKNZMBDOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)NNC(=O)C3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.